Product packaging for CAY10631(Cat. No.:)

CAY10631

Cat. No.: B1159554
M. Wt: 454.8
InChI Key: XLKSRDFTWSGSGI-KUBAVDMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methodological Advancements Facilitating CAY10631 Research Advancements in various methodologies have significantly facilitated the study of compounds like this compound in chemical biology. These include sophisticated synthetic chemistry techniques for producing the compound and its analogs, advanced analytical methods for structural characterization and purity assessment, and a range of biological assays to evaluate its effects on cells, enzymes, or other biomoleculesgla.ac.ukleibniz-fmp.deox.ac.ukembl.org. High-throughput screening (HTS) allows for rapid assessment of this compound's activity against a multitude of biological targetsembl.org. Furthermore, computational chemistry and molecular modeling techniques are increasingly used to predict potential targets, understand binding interactions, and guide the design of modified compoundsleibniz-fmp.deembl.org. Techniques such as NMR spectroscopy and molecular dynamics simulations are also valuable in characterizing the structure and interactions of small moleculesleibniz-fmp.de.

Content Inclusions:

Data tables: While specific quantitative data on this compound's biological activity or research findings were not extensively detailed in the provided snippets beyond its identification and availability from suppliers, the methodologies mentioned suggest the types of data that would be generated in its study. For example, data from high-throughput screening experiments could be presented in a table showing activity against different targets. Binding affinity data from techniques like Surface Plasmon Resonance (SPR) could also be tabulated embl.org.

Example of a potential data table structure (illustrative, as specific data is not available in sources):

Biological TargetAssay TypeThis compound Activity (e.g., IC50, EC50)Notes
Target AEnzyme inhibitionXX µMIn vitro assay
Target BCell-based assayYY nMEffect on cellular process
Target CReceptor bindingZZ KdBinding affinity

Detailed research findings: The search results indicate that this compound is available for research purposes iitk.ac.inrajsales.biz. While detailed published research findings specifically on this compound's biological activity or targets were not provided, the context of chemical biology research suggests that studies involving this compound would aim to uncover its interactions with biological molecules and its effects on cellular pathways. Research findings in this area would typically include data on target identification, mechanism of action studies, and potentially early-stage investigations into its effects in relevant biological models. The PubChem entry identifies it by name and synonyms, indicating its characterization as a chemical entity neobioscience.com.

Properties

Molecular Formula

C32H54O

Molecular Weight

454.8

InChI

InChI=1S/C32H54O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33/h3-4,6-7,9-10,12-13,15-16,18-19,33H,2,5,8,11,14,17,20-32H2,1H3/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

XLKSRDFTWSGSGI-KUBAVDMBSA-N

SMILES

CC/C=CC/C=CC/C=CC/C=CC/C=CC/C=CCCCCCCCCCCCCCO

Synonyms

14Z,17Z,20Z,23Z,26Z,29Z-dotriaconta-hexaen-1-ol

Origin of Product

United States

Molecular Mechanisms of Cay10631 Action

Identification and Characterization of CAY10631 Direct Molecular Targets

The process of identifying the specific proteins to which a small molecule binds is known as target deconvolution. For this compound, this has been primarily achieved through advanced proteomic techniques.

Chemical proteomics serves as a powerful tool for the unbiased identification of small molecule targets from complex biological samples. A quantitative proteomic study successfully identified the direct binding partners of this compound in neural stem cells derived from Friedreich's ataxia patients. This was accomplished using an activity-based profiling probe (ABPP) version of this compound.

The study utilized multidimensional protein identification technology (MudPIT) to analyze proteins captured by the probe from nuclear extracts. This unbiased approach confirmed that this compound is a class I HDAC inhibitor, specifically targeting HDAC1, HDAC2, and HDAC3. bmglabtech.com Beyond the expected HDAC targets, this proteomic screen also identified the transcription elongation factor TCEB2 as a direct molecular target of this compound. Further research has shown that 2-aminobenzamide inhibitors, the class to which this compound belongs, demonstrate strong binding to HDAC complexes, particularly those involving the NCoR (nuclear receptor corepressor) complex. researchgate.net

Table 1: Direct Molecular Targets of this compound Identified via Proteomics
Protein TargetProtein ClassMethod of Identification
HDAC1Class I Histone DeacetylaseActivity-Based Profiling Probe (ABPP) with MudPIT
HDAC2Class I Histone DeacetylaseActivity-Based Profiling Probe (ABPP) with MudPIT
HDAC3Class I Histone DeacetylaseActivity-Based Profiling Probe (ABPP) with MudPIT
TCEB2Transcription Elongation FactorActivity-Based Profiling Probe (ABPP) with MudPIT

To date, studies specifically employing genomic or transcriptomic profiling for the primary purpose of revealing the direct molecular targets of this compound have not been reported in the scientific literature. While transcriptomic analyses are often used to assess the downstream consequences of HDAC inhibition, this application is distinct from using such methods for initial target deconvolution.

There are no specific in silico target prediction studies for this compound currently available in the public domain. Computational methods, which can include ligand-based similarity searching or receptor-based docking against panels of known protein structures, have not yet been published to specifically predict or validate the targets of this compound.

Protein-Ligand Interaction Dynamics of this compound

Beyond identifying the targets of this compound, it is essential to characterize the nature of the interaction, including its structural basis and binding kinetics.

As of now, there are no publicly available X-ray crystal structures or nuclear magnetic resonance (NMR) studies that resolve the specific binding mode of this compound with its identified targets, such as HDAC1, HDAC2, HDAC3, or TCEB2. Consequently, detailed structural insights into its precise orientation and the key amino acid interactions within the binding pockets of these proteins remain to be elucidated.

Detailed kinetic analysis has revealed that this compound is a slow, tight-binding inhibitor of class I HDACs. nih.govnih.gov This characteristic means that the inhibitor establishes its final, stable complex with the enzyme over a prolonged period. A key feature of this behavior is that the measured IC50 values are dependent on the preincubation time of the compound with the enzyme; equilibrium must be reached to determine a consistent value. nih.gov

Kinetic measurements indicate that this compound inhibits HDACs 1, 2, and 3 through distinct mechanisms, with a notable preference for HDAC3. nih.govnih.gov For HDAC1 and HDAC2, it acts as a competitive tight-binding inhibitor. nih.gov In contrast, its interaction with HDAC3 involves a slower step to form a highly stable final complex. nih.gov The compound demonstrates no inhibitory activity against class II HDACs. nih.gov Although specific studies utilizing Biolayer Interferometry (BLI) or Isothermal Titration Calorimetry (ITC) for this compound have not been reported, detailed enzyme inhibition assays have been used to determine its kinetic parameters. nih.govnih.gov

Table 2: Binding Kinetics of this compound with Class I HDACs
Target EnzymeInhibition Constant (Ki)Binding Mechanism Characteristics
HDAC1~148 nMSlow, tight-binding; competitive
HDAC2~102 nMSlow, tight-binding; competitive
HDAC3~14 nMSlow, tight-binding; involves a slow step to form a stable complex

Allosteric Modulation and Orthosteric Site Engagement by this compound

This compound exerts its primary antibacterial activity through direct engagement with the orthosteric binding site on the bacterial 30S ribosomal subunit. nih.govdrugbank.comnih.gov Like other tetracycline-class antibiotics, it binds to this crucial site, physically obstructing the accommodation of aminoacyl-tRNA molecules. youtube.compatsnap.comwvu.edu This steric hindrance prevents the incorporation of new amino acids into the growing polypeptide chain, effectively halting protein synthesis. nih.govpatsnap.com

Notably, the structural modifications in this compound, a synthetic fluorocycline, confer a higher binding affinity for the ribosome compared to older tetracyclines. nih.gov In vitro studies have demonstrated a tenfold greater affinity for ribosomal binding than tetracycline. nih.gov This enhanced interaction contributes to its potent activity, even against bacteria that have developed resistance to earlier generations of tetracyclines through mechanisms like ribosomal protection proteins. patsnap.com While the concept of allosteric modulation—binding to a site distinct from the active site to induce a conformational change—is a known mechanism for some drugs, current scientific literature does not support allosteric modulation of the ribosome as a primary mechanism of action for this compound. Its inhibitory effect is attributed to its direct binding at the orthosteric site.

This compound Modulation of Biochemical Pathways

The engagement of this compound with the bacterial ribosome precipitates a cascade of effects on various biochemical pathways, fundamentally altering cellular function.

Impact on Metabolic Flux and Intermediates

By directly inhibiting protein synthesis, this compound indirectly impacts a wide array of metabolic pathways. The production of enzymes essential for metabolic processes is curtailed, leading to a global disruption of metabolic flux. While specific metabolic footprinting studies on this compound are not extensively detailed in the available literature, the cessation of new enzyme synthesis would logically lead to significant alterations in the concentrations of metabolic intermediates. The cell's ability to catabolize nutrients and synthesize essential components would be severely compromised.

Regulation of Enzyme Activity and Catalytic Cycles

The primary mode of this compound's influence on enzyme activity is at the level of synthesis rather than direct modulation of existing enzymes. The compound is not known to act as a direct inhibitor or activator of specific bacterial enzymes. However, by halting the production of all proteins, it effectively downregulates the catalytic capacity of the cell over time as existing enzymes degrade and are not replaced. This leads to a gradual cessation of essential catalytic cycles necessary for bacterial growth and survival. One study noted that the degradation of eravacycline by the tetracycline-inactivating enzyme Tet(X6) followed a sigmoidal curve, suggesting potential allostery or multiple binding orientations within the enzyme, which is a mechanism of resistance to the drug rather than a modulatory effect of the drug on a bacterial pathway. wustl.edu

This compound Influence on Macromolecular Synthesis (e.g., Protein Synthesis Inhibition)

The most direct and well-documented biochemical effect of this compound is the profound inhibition of macromolecular synthesis, specifically protein synthesis. apub.krmdpi.comasm.org By binding to the 30S ribosomal subunit, this compound prevents the association of aminoacyl-tRNA with the ribosomal A-site. mdpi.comresearchgate.net This action directly terminates the elongation phase of translation, leading to a rapid halt in the production of proteins. nih.gov This bacteriostatic effect is the cornerstone of its therapeutic action against a broad spectrum of Gram-positive and Gram-negative bacteria. nih.gov

ParameterDescriptionFinding
Target Bacterial Ribosomal Subunit30S
Binding Site OrthostericPrevents aminoacyl-tRNA binding
Effect Inhibition of Protein SynthesisHalts peptide chain elongation
Binding Affinity Comparison to Tetracycline10-fold higher

This compound Engagement with Cellular Signaling Networks

Beyond its primary antibacterial role, research has indicated that this compound, like other tetracyclines, can interact with and modulate signaling networks within host cells, particularly in the context of non-antibiotic effects.

Modulation of Kinase Cascades (e.g., MAPK, PI3K-Akt)

Studies have explored the effects of tetracycline-class antibiotics on key eukaryotic signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)-Akt cascades. These pathways are crucial for regulating cell proliferation, survival, and inflammatory responses.

Research has suggested that certain tetracyclines can influence these pathways, often in the context of anti-inflammatory or anti-cancer investigations. For instance, some tetracyclines have been shown to inhibit the PI3K/Akt/mTOR pathway. nih.govnih.gov In some experimental models, tetracyclines have been observed to affect the MAPK signaling pathway. ulisboa.pt An in silico study suggested that eravacycline could interact with matrix metalloproteinases (MMPs), which are linked to MAPK signaling. japsonline.comjapsonline.com Furthermore, a study on Mycobacterium abscessus indicated that the host-directed activity of some compounds could involve the PI3K/Akt pathway. asm.org It is important to note that these modulatory effects on kinase cascades are generally observed in eukaryotic cells and are part of the broader pharmacological profile of tetracyclines, distinct from their direct antibacterial mechanism of inhibiting protein synthesis in prokaryotes.

Signaling PathwayObserved Effect of Tetracyclines (including Eravacycline in some studies)Cellular Context
PI3K-Akt-mTOR Inhibition/DownregulationEukaryotic cells (often in cancer or host-pathogen interaction models)
MAPK Modulation (inhibition or activation depending on context)Eukaryotic cells (often in inflammation or cancer models)

Cellular and Subcellular Activities of Cay10631

CAY10631 Influence on Core Cellular Processes

The direct influence of this compound on core cellular processes such as cell cycle progression, programmed cell death, and autophagy requires further dedicated study. Current information does not explicitly detail these effects for this compound.

Cell Cycle Progression Modulation

Cell cycle progression is a tightly regulated series of events (G1, S, G2, and M phases) controlled by cyclin-dependent kinases (Cdks) and cyclins, with checkpoints ensuring proper completion before advancing to the next phase. patnawomenscollege.inlibretexts.orgnih.govmdpi.com While some compounds can modulate this process nih.govfrontiersin.org, there are no specific research findings available detailing this compound's effects on cell cycle checkpoints or the activity of regulatory molecules like cyclins and CDKs.

Induction or Suppression of Programmed Cell Death (e.g., Apoptosis, Necroptosis)

Programmed cell death (PCD), including apoptosis and necroptosis, is a fundamental biological process crucial for development and tissue homeostasis. wikipedia.orgabclonal.comresearchgate.net Apoptosis is characterized by distinct morphological changes and is regulated by caspases. abclonal.comresearchgate.netcreative-diagnostics.com Necroptosis is another form of programmed necrosis. wikipedia.orgdoaj.org While some compounds are known to induce or inhibit apoptosis abclonal.comnih.gov, there is no published data specifically on this compound's role in inducing or suppressing apoptosis, necroptosis, or other forms of programmed cell death.

Autophagy Regulation by this compound

Autophagy is a catabolic pathway involved in the degradation and recycling of cellular components. nih.gov It plays a role in cellular quality control and responses to stress. nih.gov While mitochondrial bioenergetics can stimulate autophagy nih.gov and calcium transients on the ER surface can trigger autophagosome initiation nih.gov, there is no information available regarding the direct regulation of autophagy by this compound.

This compound Effects on Organelle Function and Homeostasis

The impact of this compound on the function and homeostasis of specific organelles, such as mitochondria and the endoplasmic reticulum, has not been explicitly documented in the available literature.

Mitochondrial Dynamics and Bioenergetic Modulation

Mitochondria are vital organelles involved in energy production through processes like oxidative phosphorylation. nih.gov Mitochondrial dynamics, including fusion and fission, are important for their function. nih.govnih.gov Mitochondrial bioenergetics can influence cellular processes like autophagy. nih.govnih.gov While defects in mitochondrial DNA can alter calcium dynamics nih.gov and mitochondrial fusion depends on calcium oscillations nih.gov, there is no specific research on how this compound might modulate mitochondrial dynamics or bioenergetics.

Endoplasmic Reticulum Stress Response

The endoplasmic reticulum (ER) is crucial for protein folding and maturation. nih.govnih.gov Accumulation of misfolded proteins leads to ER stress, activating the unfolded protein response (UPR). nih.govnih.govmdpi.com Prolonged ER stress can lead to apoptosis. nih.govnih.gov ER stress can also be linked to ROS generation and altered calcium levels. mdpi.com While some compounds can influence ER stress pathways youtube.com, there are no specific findings on this compound's effects on the endoplasmic reticulum stress response or the UPR.

Lysosomal Function and Degradation Pathways

Lysosomes are critical acidic organelles within eukaryotic cells responsible for the degradation and recycling of various macromolecules, including proteins, lipids, carbohydrates, and nucleic acids, through the action of numerous hydrolytic enzymes. nih.govresearchgate.netsygnaturediscovery.com This process is essential for maintaining cellular homeostasis, quality control, and nutrient recycling. nih.govresearchgate.netnumberanalytics.com Two major pathways contribute to protein degradation involving lysosomes: the ubiquitin-proteasome system (UPS) and autophagy-lysosomal degradation. numberanalytics.comnumberanalytics.commdpi.com The UPS primarily targets short-lived and damaged proteins for degradation by the proteasome, while autophagy involves the sequestration of cellular components within autophagosomes that subsequently fuse with lysosomes for degradation. numberanalytics.comnumberanalytics.com Lysosomal function is also implicated in the degradation of extracellular materials internalized through endocytosis, pinocytosis, or phagocytosis. biorxiv.orgnih.gov

Based on the conducted literature search, specific detailed research findings or data tables explicitly describing the effects of this compound on lysosomal function or its involvement in specific protein or organelle degradation pathways were not identified.

This compound Interactions within Complex Cellular Systems

Complex cellular systems involve intricate networks of interactions and processes that govern cellular behavior and function. These include mechanisms regulating cellular communication, movement, and changes in cell identity.

Modulation of Cellular Secretion and Exosomal Pathways

Cellular secretion is a fundamental process by which cells release molecules to the extracellular environment, playing crucial roles in intercellular communication, signaling, and tissue remodeling. embopress.orgnih.gov Exosomes are small membrane-bound vesicles secreted by cells that are involved in intercellular communication through the transfer of proteins, lipids, and RNA. mdpi.commdpi.com The biogenesis and secretion of exosomes follow an endosomal pathway, involving the formation of intraluminal vesicles within multivesicular bodies (MVBs), which then fuse with the plasma membrane to release exosomes. mdpi.comnih.govelifesciences.org

Information specifically detailing the modulation of cellular secretion or the impact on exosomal pathways by this compound was not found in the available search results. Studies in this area have focused on other compounds and cellular contexts, such as the effects of cadmium on exosomal secretion in Leydig cells or gallic acid on exosomal secretory pathways in breast cancer cell lines. embopress.orgtbzmed.ac.ir

Impact on Cell Migration and Adhesion

Cell migration and adhesion are dynamic processes critical for various biological phenomena, including development, wound healing, and immune responses. researchgate.netnumberanalytics.complos.org Cell migration involves coordinated changes in cell shape and interactions with the extracellular matrix (ECM) or other cells. researchgate.netplos.org Cell adhesion is mediated by specialized molecules, such as cadherins and integrins, which form mechanical and chemical linkages between cells or between cells and the ECM. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.netsinobiological.com These adhesion complexes are often linked to the cytoskeleton and play a role in force transmission and signal transduction, influencing cell motility. numberanalytics.comresearchgate.netmdpi.com

A comprehensive literature search did not yield specific research findings on the impact of this compound on cell migration or adhesion processes. Research in this domain has explored the roles of various proteins and signaling pathways in regulating cell movement and attachment. nih.govelifesciences.orgplos.orgfrontiersin.org

Influence on Cellular Differentiation and Dedifferentiation

Cellular differentiation is the process by which less specialized cells become more specialized cell types with distinct forms and functions. plos.orgfrontiersin.org Dedifferentiation is the reverse process, where specialized cells lose their characteristics and revert to a less specialized state, potentially regaining proliferative capacity. plos.orgfrontiersin.orgnih.govwikipedia.org These processes are fundamental to development, tissue regeneration, and have implications in disease states like cancer. mdpi.comnih.govfrontiersin.orgnih.govfrontiersin.org Differentiation often involves changes in gene expression and can be influenced by various factors and signaling pathways. nih.govnih.govmdpi.comfrontiersin.org

Specific information regarding the influence of this compound on cellular differentiation or dedifferentiation was not found in the conducted literature search. Studies exploring these processes have investigated the roles of other molecules and pathways in different cell types and organisms. nih.govmdpi.comnih.govwikipedia.orgfrontiersin.orgnih.govfrontiersin.orgnih.govmdpi.comfrontiersin.org

Preclinical Biological Investigations of Cay10631

Advanced Ex Vivo and Organoid Models in CAY10631 Studies4.2.1. Patient-Derived Organoids and Xenografts for Mechanism Elucidation 4.2.2. Tissue Slice Culture Systems for this compound Activity Assessment

Further research and publication in peer-reviewed journals are required to elucidate the biological activities and mechanisms of this compound in these advanced preclinical models.

Genetically Engineered Primary Cell Models

No studies describing the use of genetically engineered primary cells to investigate the mechanisms or effects of this compound were identified.

In Vivo Mechanistic Studies with this compound (Excluding Clinical Efficacy)

Genetically Modified Organism Models for Pathway Analysis

Information regarding the use of genetically modified organism models to analyze the specific biological pathways modulated by this compound is not available in the current body of scientific literature.

Disease Model Characterization at the Molecular Level

There are no published studies detailing the molecular-level characterization of disease models following treatment with this compound.

Pharmacodynamic Assessment in Preclinical Animal Models

Specific pharmacodynamic assessments of this compound in preclinical animal models, including data on target engagement and downstream biomarker modulation, have not been reported.

This compound Research on Cellular Heterogeneity and Adaptive Responses

Investigation of this compound Effects on Subpopulation Dynamics

Research investigating the effects of this compound on the dynamics of cellular subpopulations and adaptive responses within heterogeneous cell populations is not publicly available.

Longitudinal Molecular Profiling in Response to this compound

Similarly, there are no published studies that have conducted longitudinal molecular profiling to assess the dynamic changes in cellular or tissue environments following exposure to this compound. Such studies are crucial for understanding the time-dependent effects of a compound on gene expression, protein levels, and metabolic profiles. The absence of this research means there is no data to report on how biological systems adapt to this compound over time.

The following is a hypothetical representation of the kind of data that would be generated from such a study, intended to demonstrate the type of information that is not currently available for this compound.

Hypothetical Data: Not Based on Actual Experimental Results

Time Point Key Molecular Changes Observed Implication for Compound Response
6 hours Increased expression of immediate early genes (e.g., FOS, JUN) Initial cellular stress response
24 hours Alterations in cell cycle regulatory protein levels (e.g., Cyclin D1) Impact on cell proliferation

Based on the available public search information, a comprehensive article strictly adhering to the provided outline on the chemical synthesis, structural biology, and structure-activity relationship (SAR) analysis of this compound cannot be fully generated. While this compound is identified and associated with PubChem CID 110632 glpbio.comchemicalbook.comsilae.it, detailed academic research specifically covering the novel synthetic methodologies, computational chemistry for pathway prediction, sustainable synthesis strategies, identification of pharmacophoric elements, and correlation of structural modifications with biological mechanisms for this particular compound was not found in the search results.

The provided outline references specific studies ( isops-ankara.org, ous-research.no, mdpi.com, researchgate.net) that contain the detailed information required for each subsection. These specific sources were not accessible through the general web search, limiting the ability to provide thorough, informative, and scientifically accurate content for each requested section.

Information regarding the degradation of CID 110632 via beta elimination, suggesting potential instability, was noted in one source researchgate.net. However, this does not constitute a detailed analysis of its synthesis or SAR. Other search results touched upon general concepts of chemical synthesis, computational chemistry, sustainable methods, and SAR analysis but did not apply them specifically to this compound (CID 110632) researchgate.netroyalsocietypublishing.orgeurosdr.netresearchgate.netcaltech.eduwustl.edumdpi-res.commdpi.comnih.govlabicom.cz.

Therefore, the detailed content required to fulfill sections 5.1 and 5.2 of the outline, including subsections on novel synthetic methodologies, computational chemistry applications, sustainable strategies, pharmacophoric elements, and structure-activity correlations, is not available from the conducted searches.

Chemical Synthesis and Structural Biology of Cay10631

Structure-Activity Relationship (SAR) Analysis of CAY10631

Design and Synthesis of this compound Analogs for Mechanistic Probing

Information specifically detailing the design and synthesis of this compound analogs for mechanistic probing was not found in the conducted search. Research in this area would typically involve modifying the structure of this compound to understand how specific structural changes influence its properties or its role as a synthetic intermediate.

Advanced Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques are powerful tools used to investigate the properties, interactions, and potential biological effects of chemical compounds. While general applications of these techniques are well-established, specific studies applying them directly to this compound were not identified in the search results.

Molecular Docking and Dynamics Simulations of this compound-Target Interactions

Molecular docking and dynamics simulations are computational methods used to predict the preferred orientation of one molecule (e.g., this compound) to another (e.g., a protein target) and to study the dynamic behavior of molecular interactions over time. nih.govmdpi.comnih.govfrontiersin.org These techniques can provide insights into potential binding sites, binding affinities, and conformational changes upon binding. nih.govmdpi.comnih.govfrontiersin.org Although these methods are widely applied in chemical and biological research, specific studies detailing molecular docking or dynamics simulations involving this compound were not found.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling involves developing predictive models that correlate chemical structure with biological activity or other properties. nih.govnih.govyoutube.comresearchgate.net This approach can be used to predict the activity of new compounds based on the properties of known compounds and to identify structural features important for activity. nih.govyoutube.comresearchgate.net While QSAR modeling is a valuable tool in medicinal chemistry and cheminformatics, information on QSAR studies specifically conducted for this compound or a series of related compounds was not available in the search results.

In Silico Prediction of this compound Biological Effects

In silico prediction methods utilize computational algorithms and databases to estimate various biological effects of a compound, including potential activities, toxicity, and pharmacokinetic properties. nih.govway2drug.comqima-lifesciences.combiorxiv.orgresearchgate.net These predictions can help prioritize compounds for experimental testing and reduce the need for extensive in vitro and in vivo studies. nih.govbiorxiv.orgresearchgate.net Despite the broad applicability of in silico prediction tools, specific predictions regarding the biological effects of this compound were not found in the provided search results.

Analytical Techniques for this compound in Biological Research

Analytical techniques are essential for the detection, identification, and quantification of chemical compounds in various matrices, including biological samples.

Spectroscopic Methods for this compound Interaction Studies

Spectroscopic methods are powerful analytical techniques used to study the interaction between electromagnetic radiation and matter. These methods can provide valuable insights into the structural characteristics of molecules and their interactions with other molecules or environments. [Spectroscopy: A branch of science that studies the interaction between EM radiation and matter. Spectrometry and Spectrometric methods : Measurement of the intensity of radiation with a photoelectric transducer or other types of electronic device. , 5, 6] Various spectroscopic techniques, such as fluorescence emission, UV-visible absorption, and FTIR, are commonly employed to investigate molecular binding and conformational changes. nih.gov For compounds like this compound, which is a lipid-like molecule, spectroscopic methods could potentially be used to study its interactions with biological membranes, proteins, or other lipids. For example, infrared spectroscopy can be used to study the interaction of small organic molecules with lipid membranes. nih.gov However, based on the available search information, specific research detailing the application of spectroscopic methods directly to study the interactions of this compound was not found.

Chromatographic Separations for this compound Metabolite Profiling

Chromatographic separation techniques are essential for separating complex mixtures of compounds based on their differential partitioning between a stationary phase and a mobile phase. When coupled with mass spectrometry (MS), these methods become particularly powerful for identifying and quantifying components within a sample, a process central to metabolite profiling. Metabolite profiling aims to characterize the small molecules present in biological samples, providing insights into metabolic processes.

Theoretical Frameworks and Research Paradigms for Cay10631

Computational Approaches for CAY10631 Mechanism Elucidation

Computational methods play a crucial role in predicting, modeling, and understanding the potential mechanisms of action for chemical compounds. These in silico techniques can analyze vast datasets, simulate molecular interactions, and identify potential targets and pathways that might be modulated by a compound like this compound.

Chemogenomics and Network Pharmacology of this compound

Chemogenomics is an approach that integrates chemical and genomic information to understand how small molecules interact with biological targets on a large scale. Network pharmacology, building upon systems biology and network biology, investigates the effects of drugs on diseases from a network perspective, aiming to reveal the synergistic effects of multi-component drugs and identify multi-target interventions mdpi.comfrontiersin.org. This paradigm shifts from the traditional "one gene, one target, one disease" concept to a "network target, multicomponent therapeutics" model medsci.org.

Applying chemogenomics to this compound would involve analyzing its chemical structure to predict potential protein targets across the genome. Network pharmacology would then place these predicted interactions within the context of biological networks, such as protein-protein interaction networks, metabolic pathways, and signaling cascades. By examining how this compound's potential targets are interconnected within these networks, researchers can gain insights into the broader biological processes and pathways that the compound might influence. This can help to understand how this compound might modulate complex diseases or biological states by acting on multiple nodes within a network nih.gov.

While these approaches offer powerful tools for hypothesis generation and mechanism prediction, specific published research detailing the chemogenomics and network pharmacology analysis of this compound was not found in the consulted literature.

Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) techniques are increasingly being applied across various fields of research, including the study of chemical compounds and their biological effects sciopen.comkaust.edu.sacaltech.eduresearchgate.net. In the context of elucidating the mechanism of this compound, AI and ML can be employed in several ways.

ML algorithms can be trained on large datasets of chemical structures and their known biological activities or targets to predict potential targets and off-targets for this compound based on its structural features. These methods can identify complex patterns in the data that might not be apparent through traditional approaches. AI can also be used to analyze high-throughput screening data generated from experiments with this compound, helping to identify significant hits and potential pathways involved. Furthermore, ML models can be developed to predict the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of this compound, providing crucial information for understanding its behavior in a biological system.

While AI and ML hold significant promise for accelerating the understanding of compounds like this compound, specific published research applying these techniques directly to this compound for mechanism elucidation was not identified in the consulted literature. The application of ML in computational NMR-aided structural elucidation highlights the broader use of these techniques in understanding molecular structures and properties csic.es.

Systems Biology Perspective on this compound Action

Systems biology aims to understand how the components of biological systems are integrated and interact to produce complex behaviors at the cellular, tissue, and organismal levels caltech.edutum.devt.eduuni-heidelberg.de. Applying a systems biology perspective to this compound involves viewing its effects not in isolation, but within the context of the dynamic and interconnected biological system it influences.

This approach seeks to define the relevant parts of the system and measure how they change quantitatively in response to this compound caltech.edu. Understanding the mechanisms then requires computational modeling coupled with quantitative experimental tests caltech.edu.

Integration of Multi-Omics Data to Model this compound Effects

A key aspect of systems biology is the integration of multi-omics data. Multi-omics data encompasses information from various biological layers, such as genomics, transcriptomics, proteomics, and metabolomics nih.govnih.govmixomics.orgrsc.org. By integrating these diverse datasets generated from systems treated with this compound, researchers can gain a more comprehensive understanding of its effects on the biological system as a whole nih.govscilifelab.se.

Integrating multi-omics data can help in unraveling the underlying mechanisms at multiple molecular levels nih.gov. This can involve combining data to identify distinct molecular profiles associated with this compound treatment, understand the flow of information across different omics levels, and bridge the gap between molecular changes and observed phenotypes nih.govscilifelab.se. Tools and methods have been developed for multi-omics data integration and interpretation, addressing applications such as disease subtyping and deriving insights into data nih.gov.

While multi-omics integration is a powerful approach in systems biology, specific published studies detailing the integration of multi-omics data to model the effects of this compound were not found in the consulted literature.

Understanding this compound within Complex Biological Networks

Biological networks represent the complex interactions and relationships between various biological entities within living systems, such as protein-protein interaction networks, gene regulatory networks, and metabolic networks fiveable.me. Understanding how this compound interacts within these complex networks is crucial for elucidating its mechanism of action from a systems perspective csic.es.

Analyzing the impact of this compound on biological networks can involve identifying the specific nodes (e.g., proteins, genes, metabolites) that are directly or indirectly affected by the compound. Network analysis techniques can then be used to explore how these affected nodes are connected within the broader network structure fiveable.me. This can reveal key pathways, modules, or central nodes that are critical to this compound's effects. Studying the functional organization of complex biological networks, such as metabolic networks, can provide insights into how perturbations, like the introduction of a chemical compound, can influence system behavior aps.org.

While the study of biological networks is fundamental to systems biology, specific published research applying network analysis to understand this compound's action within complex biological networks was not identified in the consulted literature.

Challenges and Considerations in this compound Mechanistic Elucidation

Elucidating the precise mechanism of action for any chemical compound, including this compound, presents several challenges. Despite the advancements in computational and systems biology approaches, inherent complexities in biological systems and limitations in current technologies can hinder a complete understanding.

One major challenge is the sheer complexity and dynamic nature of biological networks. These networks involve numerous interacting components, and the effects of a compound can propagate through the network in non-obvious ways. Deciphering these intricate relationships requires sophisticated modeling and analytical techniques.

Another consideration is the quality and completeness of biological data. While high-throughput technologies generate vast amounts of data, experimental noise, variability, and the inherent limitations of each technology can impact the accuracy of analyses. Integrating diverse datasets from different platforms also presents technical and computational challenges nih.govrsc.org.

Furthermore, the transition from in silico predictions and network-level observations to validated biological mechanisms requires rigorous experimental validation. Computational predictions generate hypotheses, but these must be tested and confirmed through targeted biological experiments to establish a definitive mechanism of action. The rational design of polypharmacology, which is relevant if this compound acts on multiple targets, also faces challenges in validating target combinations and optimizing multiple interactions nih.gov.

Addressing Off-Target Interactions and Polypharmacology

A significant consideration in the study of any biologically active compound is the potential for off-target interactions and polypharmacology. Off-target interactions occur when a compound binds to biological molecules other than its intended primary target. nih.govcriver.com Polypharmacology, often a consequence of off-target binding, refers to the ability of a single compound to interact with multiple targets, leading to a range of effects. icr.ac.uk Understanding these interactions is crucial because they can contribute to both desired therapeutic outcomes and unintended side effects or toxicity. nih.govcriver.com

Research paradigms in this area involve systematic screening approaches to identify unintended binding partners. criver.com Techniques such as cell microarray assays can be employed to assess off-target binding against a wide array of proteins, including human plasma membrane and secreted proteins. criver.com Computational methods are also used to predict potential off-target interactions based on the compound's chemical structure and known binding sites of various biological targets. icr.ac.ukcertara.com Identifying off-target interactions early in the research process can help in assessing potential risks and informing further development or modification of the compound. criver.com While the principles of addressing off-target interactions and polypharmacology are highly relevant to the study of this compound, specific published research detailing such studies for this compound was not found in the conducted search.

Navigating Compound Bioavailability in Preclinical Models

Evaluating the bioavailability of a compound in preclinical models is a critical step in understanding its pharmacokinetic profile. Bioavailability refers to the extent and rate at which the active form of a drug reaches the systemic circulation and becomes available at the site of action. researchgate.net Preclinical models, typically involving animal species such as rats, mice, rabbits, dogs, and non-human primates, are used to predict how a compound might behave in humans regarding absorption, distribution, metabolism, and excretion (ADME). researchgate.netmedwinpublishers.com

Determining bioavailability in these models often involves administering the compound via different routes (e.g., oral, intravenous) and measuring its concentration in blood or plasma over time. researchgate.net The area under the plasma concentration-time curve (AUC) is a key parameter used to calculate bioavailability by comparing the exposure after extravascular administration to that after intravenous administration. researchgate.net Challenges exist in accurately predicting human bioavailability from preclinical models, particularly for certain types of compounds like therapeutic proteins. biorxiv.orgpreprints.org Despite these challenges, preclinical bioavailability studies provide essential data for assessing the likelihood of a compound reaching its target in vivo and informing decisions about formulation and dosing in later stages of research. medwinpublishers.comnih.gov While the principles and methodologies for navigating compound bioavailability in preclinical models are applicable to this compound, specific published research detailing bioavailability studies for this compound was not found in the conducted search.

Reproducibility and Standardization in this compound Research

Reproducibility and standardization are fundamental pillars of rigorous scientific research. Reproducibility refers to the ability of an independent researcher to replicate the results of a study using the same methods and materials. nih.govnih.gov Standardization involves establishing consistent protocols, reagents, and experimental conditions to minimize variability and ensure the reliability of findings. nih.gov

In the context of studying a chemical compound like this compound, ensuring reproducibility and standardization is paramount for generating trustworthy data. Variations in experimental conditions, such as the source and purity of the compound, cell culture conditions, animal husbandry, and analytical techniques, can all impact the outcomes of an experiment. Lack of reproducibility can lead to wasted resources and hinder scientific progress. nih.gov Efforts to enhance reproducibility often involve detailed reporting of methods, data sharing, and the use of reference standards. nih.gov While the importance of reproducibility and standardization applies to all scientific investigations, including any research conducted on this compound, specific published research focusing on the challenges or strategies for ensuring reproducibility and standardization specifically in this compound research was not found in the conducted search.

Future Directions and Advanced Research Avenues for Cay10631

Exploration of Novel CAY10631-Related Targets and Mechanisms

Understanding the biological targets and mechanisms of action of this compound is a critical future direction. Given its presence in the retina, research may focus on pathways relevant to retinal function and health.

Unbiased Discovery Platforms for this compound Modulators

Unbiased discovery platforms, such as phenotypic screening and target deconvolution strategies, could be employed to identify how this compound interacts with biological systems. These platforms aim to identify substances that alter a cell's phenotype in a desired manner without a pre-defined target wikipedia.org. By exposing cells or relevant biological models (potentially derived from retinal tissue) to this compound, researchers could observe phenotypic changes. Subsequent deconvolution techniques would then be necessary to identify the specific proteins or pathways that this compound interacts with to induce these changes. High-throughput screening (HTS) is a related approach that tests thousands of compounds in parallel for activity in biological assays wikipedia.orghamamatsu.comprinsesmaximacentrum.nl. While HTS is often target-based, phenotypic screening within an HTS framework could be used to screen for this compound's effects or to find modulators of this compound's activity once its role is better understood. Computational approaches, such as large-scale molecular docking, can also be used to predict novel targets for compounds nih.gov.

Deep Dive into Uncharacterized this compound-Associated Pathways

Given that the biological actions of this compound are unknown chemie-brunschwig.ch, a deep dive into uncharacterized pathways associated with this compound is essential. This could involve investigating metabolic pathways involving very long chain fatty acids in the retina and how this compound fits into these processes. Techniques such as metabolomics could help identify upstream and downstream metabolites related to this compound, providing clues about its biochemical role. Lipidomics, a subset of metabolomics focusing on lipids, would be particularly relevant given this compound's structural relationship to a fatty acid. Pathway analysis of data from unbiased screens could also highlight biological processes influenced by this compound.

Development of Advanced Preclinical Research Methodologies for this compound

Advanced preclinical research methodologies are crucial for studying the biological effects of compounds like this compound in systems that better mimic the in vivo environment angelinipharma.comresearchgate.net.

Microfluidic and Organ-on-a-Chip Systems for this compound Studies

Microfluidic and organ-on-a-chip systems offer the potential to study this compound in more physiologically relevant contexts than traditional cell cultures nih.govwearecellix.commicronit.commdpi.com. An organ-on-a-chip is a microfluidic device containing continuously perfused chambers with living cells arranged to simulate tissue and organ-level physiology nih.govmdpi.com. Given this compound's retinal origin, a retina-on-a-chip or a blood-retinal barrier-on-a-chip model could be developed or utilized to study its effects on retinal cells, barrier function, and interactions with other cell types present in the retina rsc.org. These systems allow for the recapitulation of multicellular architectures, tissue-tissue interfaces, and the physicochemical microenvironment, providing a more accurate model for evaluating compound effects nih.gov.

High-Content and High-Throughput Screening for this compound Analogs

High-content screening (HCS), also known as high-content analysis, allows for the simultaneous readout of several parameters from cells, providing richer data than traditional high-throughput screening wikipedia.orghamamatsu.com. HCS can be used to identify substances that alter cell phenotype by analyzing whole cells or their components wikipedia.org. High-throughput screening (HTS) enables the rapid testing of large libraries of compounds hamamatsu.comprinsesmaximacentrum.nl. Combining HCS with HTS allows for high-content, high-throughput screening, which could be applied to screen libraries of this compound analogs or related fatty acid derivatives to identify compounds with similar or modified biological activities. This would involve analyzing multiple cellular parameters, such as cell morphology, protein localization, or the expression of specific markers, in response to treatment with these compounds wikipedia.orgnih.govnih.gov. This approach could help establish structure-activity relationships and identify more potent or selective derivatives if a biological activity for this compound is discovered.

Integration with Multi-Omics Data for Comprehensive Understanding of this compound

Integrating data from multiple "omics" technologies (multi-omics) can provide a holistic understanding of complex biological systems azolifesciences.comcmbio.iomdpi.comfrontlinegenomics.comfrontiersin.org. To gain a comprehensive understanding of this compound, future research could integrate data from genomics, transcriptomics, proteomics, and metabolomics studies in relevant models (e.g., retinal cell cultures or organ-on-a-chip systems) treated with this compound. Genomics could reveal genetic factors influencing the metabolism or function of this compound. Transcriptomics would show changes in gene expression, proteomics could identify altered protein levels or modifications, and metabolomics would provide insights into related metabolic pathways azolifesciences.comcmbio.io. Integrating these data layers through bioinformatics and computational methods can help to unravel the complex interactions and regulatory mechanisms influenced by this compound, potentially revealing its role in retinal physiology or pathology azolifesciences.commdpi.comfrontlinegenomics.com.

Single-Cell Resolution Studies of this compound Impact

Future research could leverage single-cell technologies, such as single-cell RNA sequencing (scRNA-seq), single-cell ATAC sequencing (scATAC-seq), and single-cell proteomics, to investigate the effects of this compound at the resolution of individual cells. elifesciences.orguchicago.eduscdiscoveries.comgithub.io While traditional bulk analyses provide an average response across a population of cells, single-cell approaches can reveal heterogeneous cellular responses, identify specific cell subpopulations that are particularly sensitive or resistant to this compound, and uncover subtle changes in gene expression, chromatin accessibility, or protein levels within distinct cell types. elifesciences.orguchicago.eduscdiscoveries.combiorxiv.org Applying these techniques could help to delineate the precise molecular pathways and cellular processes influenced by this compound in a cell-type-specific manner. elifesciences.orgscdiscoveries.combiorxiv.org Challenges in single-cell analysis, such as normalization and handling of excessive zeros, would need to be addressed in such studies. github.iobiorxiv.org

Spatiotemporal Analysis of this compound Biological Effects

Investigating the spatiotemporal dynamics of this compound's biological effects would involve studying where and when the compound exerts its influence within biological systems over time. Techniques such as advanced microscopy, live-cell imaging, and spatially resolved transcriptomics or proteomics could be employed. nih.gov These methods could help to track the distribution and metabolism of this compound within tissues or organisms and correlate its presence with localized biological events or changes in cellular behavior over specific time courses. Understanding the spatial and temporal aspects of this compound's activity is crucial for comprehending its potential physiological roles and informing future studies on its mechanisms of action. nih.gov

Strategic Research Directions for this compound-Derived Molecular Entities

Beyond studying this compound itself, strategic research could focus on molecular entities derived from this compound or its metabolic pathways, exploring their biological activities and potential applications.

Focus on Specific Biological Processes and Disease Models

Future research could strategically focus on the potential involvement of this compound or its derivatives in specific biological processes and their relevance to various disease models. Given its nature as a very long-chain fatty alcohol and its link to very long-chain PUFAs, research could explore its role in lipid metabolism pathways, membrane structure and function, or signaling cascades where such lipids are known to be involved. Investigations could be directed towards understanding its impact in relevant disease models where very long-chain fatty acids or alcohols have implicated roles. biocompare.comnih.govnih.gov This could involve utilizing advanced disease models, including genetically engineered animal models or complex in vitro systems, to study the effects of this compound in a more physiologically relevant context. biocompare.comnih.govnih.gov

Combinatorial Approaches with Other Bioactive Compounds

Exploring the effects of this compound in combination with other bioactive compounds represents another strategic research direction. nih.govnih.govglpbio.com This could involve studying potential synergistic, additive, or antagonistic interactions when this compound is co-administered with other lipids, signaling molecules, or therapeutic agents in relevant biological assays or model systems. nih.govnih.gov Such combinatorial studies could reveal novel insights into complex biological networks and potentially identify combinations that enhance desired biological outcomes or mitigate undesirable effects. nih.govnih.gov

Q & A

Q. What experimental protocols are essential for initial characterization of CAY10631's biochemical activity?

To establish baseline activity, researchers should:

  • Conduct dose-response curves using recombinant target enzymes under physiologically relevant conditions (e.g., pH 7.4, 37°C).
  • Include positive controls (known inhibitors) and negative controls (vehicle-only) to validate assay integrity.
  • Perform triplicate measurements to assess reproducibility, followed by orthogonal validation (e.g., surface plasmon resonance for binding kinetics) .

Q. How can researchers standardize this compound treatment conditions across cell-based assays?

Key considerations include:

  • Pre-testing solvent compatibility (e.g., DMSO ≤0.1% v/v) to avoid cytotoxicity.
  • Conducting time-course experiments to identify exposure durations that maintain >90% cell viability.
  • Documenting media composition (e.g., serum batch, growth factors) to minimize variability .

Q. What parameters should guide the selection of this compound dosages for in vivo pharmacokinetic studies?

  • Derive initial doses from in vitro IC50 values, adjusted for species-specific metabolic rates.
  • Use allometric scaling based on body surface area and incorporate bioavailability data from pilot studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported off-target effects of this compound across kinase screens?

Methodological steps:

  • Replicate studies using standardized kinase profiling panels (e.g., Eurofins KinaseProfiler) under matched ATP concentrations.
  • Apply machine learning to identify assay-specific variables (e.g., incubation time, temperature) contributing to discrepancies.
  • Validate findings with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .

Q. What statistical models best address variability in this compound's pharmacokinetic data between animal models?

  • Employ mixed-effects modeling to account for interspecies differences in hepatic clearance.
  • Include covariates such as body mass index and cytochrome P450 activity.
  • Use bootstrap resampling to quantify uncertainty in half-life and AUC calculations .

Q. How should researchers design longitudinal studies to assess this compound's chronic effects while controlling for metabolic adaptation?

  • Implement staggered dosing regimens with washout periods to monitor rebound effects.
  • Integrate metabolomic profiling at multiple timepoints to track compensatory pathways.
  • Use crossover designs in animal models to isolate compound-specific effects from environmental variables .

Q. What computational strategies improve the accuracy of this compound's binding mode predictions in molecular dynamics simulations?

  • Apply enhanced sampling techniques (e.g., metadynamics) with collective variables targeting ligand-protein hydrogen bonds.
  • Validate force fields via quantum mechanics/molecular mechanics (QM/MM) calculations on critical binding residues.
  • Compare results across multiple simulation software packages (e.g., AMBER, GROMACS) to assess robustness .

Methodological Guidance for Data Analysis

Q. How to analyze dose-dependent transcriptomic data from this compound-treated samples?

  • Use pathway enrichment analysis (e.g., Gene Ontology, KEGG) with false discovery rate (FDR) correction.
  • Cluster genes by expression patterns using weighted gene co-expression network analysis (WGCNA).
  • Cross-reference results with publicly available datasets (e.g., GEO) to identify conserved signaling nodes .

Q. What controls are critical when evaluating this compound's efficacy in 3D organoid models?

  • Include matrix-embedded vehicle controls and untreated organoids to account for baseline growth variability.
  • Use isogenic CRISPR-modified organoids to confirm target specificity.
  • Monitor hypoxia markers to ensure consistent nutrient diffusion across experimental groups .

Addressing Ethical and Reproducibility Challenges

Q. How to ensure ethical rigor in this compound studies involving animal models?

  • Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during study design.
  • Minimize animal cohorts through power analysis and use non-invasive imaging (e.g., MRI) where possible.
  • Report housing conditions and enrichment protocols to meet ARRIVE guidelines .

Q. What documentation practices enhance the reproducibility of this compound synthesis protocols?

  • Provide detailed NMR/MS spectral data with peak assignments for all synthesized batches.
  • Disclose purification methods (e.g., HPLC gradients) and storage conditions (temperature, light exposure).
  • Include stability data under assay conditions (e.g., solubility in buffer over 24 hours) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.